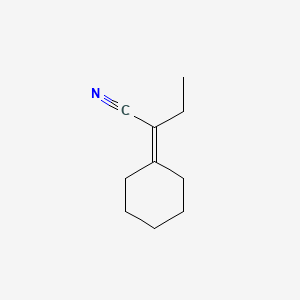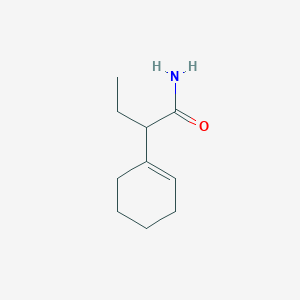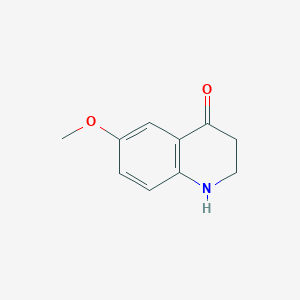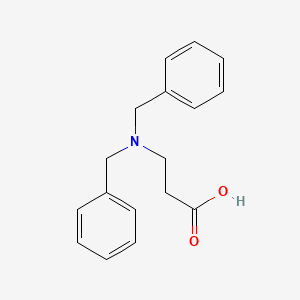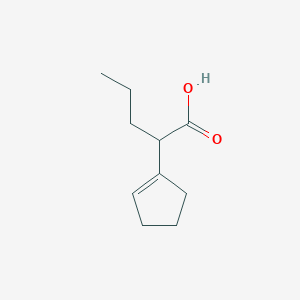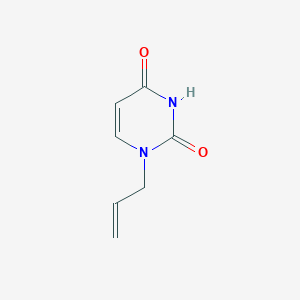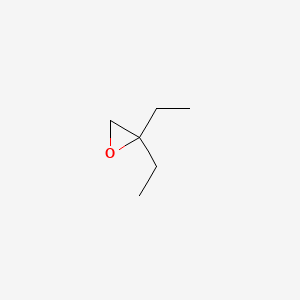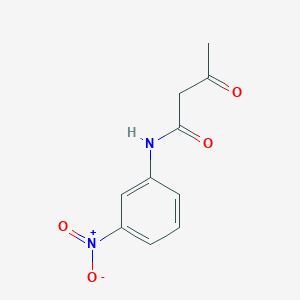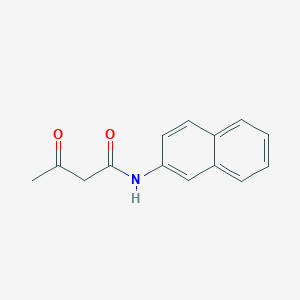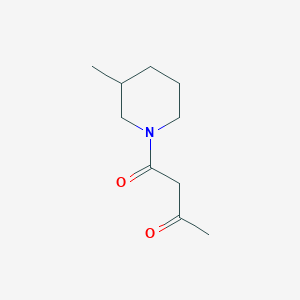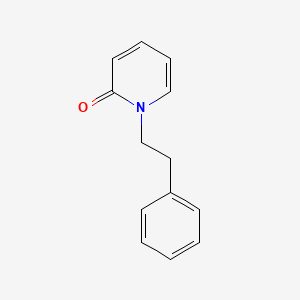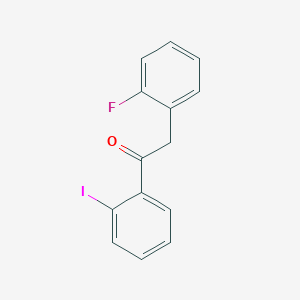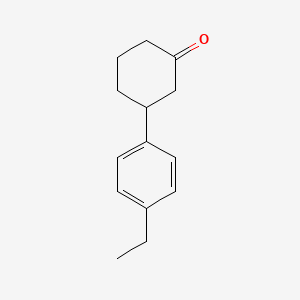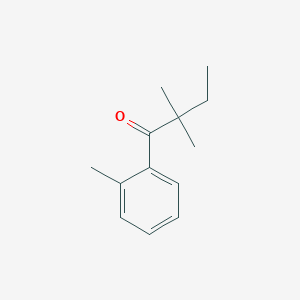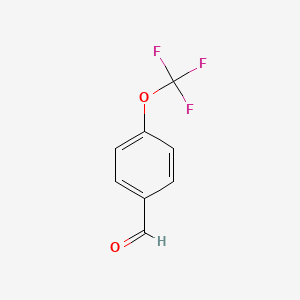
4-(Trifluoromethoxy)benzaldehyde
Vue d'ensemble
Description
4-(Trifluoromethoxy)benzaldehyde, also known as p-(trifluoromethoxy)benzaldehyde, is an aromatic aldehyde . It participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzaldehyde involves a nucleophilic trifluoromethoxylation of alkyl halides . The reaction is run in DMC at 35°C with AgF2 as the reaction medium, Selectfluor as the oxidant, TFMS as the OCF3 source, CsF as the fluorine source, and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine as the ligand .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethoxy)benzaldehyde is C8H5F3O2 . The structure of this compound can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
4-(Trifluoromethoxy)benzaldehyde is a reactant that has been used in the preparation of N,N’-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents . It also participates in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline .Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Chemistry
4-(Trifluoromethoxy)benzaldehyde plays a role in the synthesis of novel polymers. For instance, it has been used in the creation of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. These polymers exhibit excellent thermal stability and are highly fluorescent in both solution and thin film form, with solution quantum yields of 68 and 71% (Neilson, Budy, Ballato, & Smith, 2008).
In Organic Synthesis
The compound is utilized in secondary amide-based linkers for solid-phase organic synthesis. These linkers are useful in creating a variety of secondary amide derivatives through processes like reductive amination (Swayze, 1997).
Fluorescent Probes
4-(Trifluoromethoxy)benzaldehyde derivatives have been used to design ratiometric fluorescent probes. These probes, like 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, are employed for detecting cysteine and homocysteine, displaying a large emission shift upon addition of these substances (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
Catalysts in Chemical Reactions
This compound is also pivotal in catalyst development. For example, NiFe2O4 nanoparticles, an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, were developed using a similar synthesis method (Iraqui, Kashyap, & Rashid, 2020).
Adsorption of Carbon Dioxide
Research has shown the application of fluorinated microporous polyaminals synthesized using 4-trifluoromethylbenzaldehyde for adsorbing carbon dioxide with high efficiency (Li, Zhang, & Wang, 2016).
Electroorganic Synthesis
In electroorganic synthesis, polymers containing derivatives of 4-(Trifluoromethoxy)benzaldehyde have been used as redox catalysts, facilitating reactions like the oxidation of benzylic alcohol to benzaldehyde (Wend & Steckhan, 1997).
Photocatalysis
The compound is integral in modifying graphitic carbon nitride for photocatalytic conversion of benzyl alcohol to benzaldehyde in environmentally friendly conditions (Lima, Silva, Silva, & Faria, 2017).
Safety And Hazards
4-(Trifluoromethoxy)benzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNVDQZWOBPLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216105 | |
| Record name | p-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzaldehyde | |
CAS RN |
659-28-9 | |
| Record name | 4-(Trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Trifluoromethoxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

